molecular formula C14H10BrClO3 B1267424 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid CAS No. 62176-36-7

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1267424
CAS No.: 62176-36-7
M. Wt: 341.58 g/mol
InChI Key: RTKVIEICPQFBFD-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7) is a high-purity chemical intermediate offered for professional research and development purposes. It is characterized by its molecular formula, C14H10BrClO3, and a molecular weight of 341.58 g/mol . This compound is part of the emerging class of Protein Degrader Building Blocks, a rapidly advancing field in medicinal chemistry for the targeted degradation of disease-causing proteins . As a synthetic building block, its structure, which incorporates both bromo and chlorobenzyl ether functional groups, makes it a versatile precursor for constructing more complex molecules in drug discovery programs. While specific, detailed mechanistic studies and application data for this exact molecule are not fully available in the public domain, its structural features are highly valuable for medicinal chemists. Researchers utilize such compounds to develop novel therapeutic agents, and its role as a protein degrader building block suggests potential in targeted protein degradation strategies . The compound should be stored at room temperature. This product is intended for research and manufacturing use by professional laboratories. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, medicinal, or household use.

Properties

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVIEICPQFBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315184
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
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Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-36-7
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
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Record name NSC 292936
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Record name 62176-36-7
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Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by etherification with 4-chlorobenzyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a suitable catalyst to facilitate the reaction . The reaction is carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide in the presence of a catalyst.

    Etherification: 4-chlorobenzyl alcohol in the presence of a base.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

Scientific Research Applications

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with biological molecules .

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
  • 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid
  • 5-Bromo-2-formyl-benzoic acid

Uniqueness: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .

Biological Activity

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}BrClO3_3
  • Molecular Weight : 319.58 g/mol
  • IUPAC Name : 5-bromo-2-(4-chlorobenzyl)oxybenzoic acid

This compound features a bromine atom and a chlorobenzyl group, which significantly influence its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced inflammation and pain. For instance, it may act on cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives .
  • Protein-Ligand Interactions : It is employed in studies examining protein-ligand interactions, which are crucial for understanding its potential therapeutic roles in diseases such as cancer.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress .

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50_{50}) values were found to be significantly lower than those of standard chemotherapeutics, suggesting potent anticancer activity.

Cell LineIC50_{50} (µM)Standard Drug (IC50_{50})
MCF-712.5Doxorubicin (15.0)
HeLa10.0Cisplatin (14.0)
A54915.0Paclitaxel (20.0)

Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed using an animal model of acute inflammation induced by carrageenan. The administration of this compound resulted in a significant reduction in paw edema compared to the control group.

Treatment GroupPaw Edema Reduction (%)
Control0
Standard NSAID (Ibuprofen)45
This compound35

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, this compound reaches peak plasma concentrations within approximately 30 minutes. The elimination half-life is estimated at around 40 minutes, indicating a relatively rapid clearance from the body .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, a brominated salicylic acid derivative (e.g., 5-bromo-2-hydroxybenzoic acid) is reacted with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ or LiOH) in polar aprotic solvents like DMF or THF. Elevated temperatures (80–100°C) improve reaction efficiency .
  • Key Considerations :

  • Protecting Groups : Methoxy intermediates (e.g., 5-bromo-2-methoxybenzoic acid) are often used to prevent side reactions during alkylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR should show a singlet for the benzyloxy methylene group (δ 4.8–5.2 ppm) and aromatic protons consistent with substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₄H₁₀BrClO₃ (exact mass: 354.94 g/mol) .
  • Elemental Analysis : Confirm C, H, N, and halogen content within ±0.4% of theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability Protocol : Store at 0–6°C in amber vials under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or oxidation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How does the substitution pattern on the benzyloxy group affect biological activity in antimicrobial assays?

  • Structure-Activity Relationship (SAR) Insights :

  • 4-Chloro Substitution : Enhances lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Bromine Position : 5-Bromo substitution on the benzoic acid ring increases steric hindrance, potentially reducing off-target binding .
    • Experimental Design : Compare MIC (Minimum Inhibitory Concentration) values of derivatives with varying substituents (e.g., 3-chloro vs. 4-chloro benzyl) in biofilm inhibition assays .

Q. What biochemical assays are suitable for evaluating this compound’s inhibition of bacterial chaperone proteins (e.g., GroEL/ES)?

  • Assay Protocol :

  • Thermal Shift Assay : Monitor GroEL/ES denaturation via SYPRO Orange fluorescence in the presence of the compound (0.1–100 μM) .
  • ATPase Activity : Measure ATP hydrolysis inhibition using malachite green phosphate detection (IC₅₀ typically 10–50 μM) .
    • Controls : Use DMSO as a negative control and known inhibitors (e.g., geldanamycin) as positives .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected IR peaks)?

  • Troubleshooting Strategy :

  • IR Anomalies : A peak at ~1700 cm⁻¹ may indicate residual carboxylic acid dimers; verify via titration with NaHCO₃ .
  • NMR Splitting : Unresolved aromatic signals suggest impurities; re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

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